Lactose monohydrate is a component of many cell culture media formulations. It provides a source of carbohydrates for cell growth and can also help maintain the osmotic pressure of the culture medium []. This ensures that the cells don't shrink or swell due to imbalances in water concentration.
Lactose monohydrate is a substrate for certain enzymes, meaning it's a molecule the enzyme acts on. By measuring the rate at which the enzyme breaks down lactose monohydrate, scientists can assess enzyme activity. This is useful in various areas of research, such as studying metabolism and diagnosing diseases [].
Lactose monohydrate can be used as a carbon source for microbial fermentation. Microorganisms like bacteria and yeast can utilize lactose for energy and growth. This is useful in studies related to probiotic bacteria, biofuel production, and understanding microbial metabolism [].
Lactose monohydrate can be used in protein purification processes. Its specific properties allow researchers to separate proteins from other cellular components during protein isolation. Additionally, lactose can influence protein interactions and stability, which can be helpful in protein characterization studies [].
Lactose monohydrate is a disaccharide sugar molecule formed by the linkage of galactose and glucose units []. It is the main carbohydrate found in milk and dairy products, constituting around 2-8% by weight []. Lactose monohydrate is significant in scientific research due to its applications in:
Lactose monohydrate has a disaccharide structure, meaning it consists of two monosaccharides linked by a glycosidic bond. The specific bond in lactose monohydrate is a β-1,4 glycosidic linkage between galactose and glucose []. This linkage orientation influences the solubility and digestibility of the molecule. Additionally, lactose monohydrate has a water molecule bound to its structure, hence the "monohydrate" designation. This water molecule contributes to the physical properties of the compound.
Under high heat (>200°C), lactose can undergo thermal decomposition, forming various degradation products like lactulose and lactic acid.
Lactose can be fermented by specific bacteria, producing lactic acid as the primary product. This reaction is crucial in yogurt and cheese production.
(C₁₂H₂₂O₁₁ + H₂O) -> 4 (CH₃CHOHCOOH) (Lactose + Water) -> (Lactic Acid) [Equation 1]